molecular formula C13H12FNO2S B1429476 Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate CAS No. 1481554-79-3

Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B1429476
CAS No.: 1481554-79-3
M. Wt: 265.31 g/mol
InChI Key: HEELAASIOGICDR-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate (CAS 1481554-79-3) is a high-value synthetic building block primarily used in medicinal chemistry and pharmaceutical research. This compound features a 1,3-thiazole core linked to a 3-fluorophenyl group and an ethyl acetate side chain, a structural motif common in the development of bioactive molecules. Its primary application is as a key intermediate in the synthesis of more complex compounds for research, particularly in the development of potential anti-inflammatory and analgesic agents. Studies on structurally similar thiazole derivatives have shown that the 2-arylaminothiazole scaffold can exhibit significant pharmacological activity, with certain halogen-substituted analogs demonstrating efficacy comparable to standard drugs like indomethacin and aspirin in preclinical models . The mechanism of action for these active analogs is often associated with the inhibition of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory process . This compound is offered in high purity (>99%), confirmed by multiple analytical techniques including LCMS, GCMS, HPLC, GC, and NMR . It is supplied as a pharma-grade active pharmaceutical ingredient (API) intermediate and is intended for use in synthetic organic chemistry, medicinal chemistry, and biotechnology research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-2-17-12(16)7-11-8-18-13(15-11)9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEELAASIOGICDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate typically involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate serves as a building block in the synthesis of more complex molecules. Its thiazole structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against tested pathogens. Additionally, its anticancer potential is being explored through mechanisms involving enzyme inhibition and modulation of signaling pathways.

Medicine

In medicinal chemistry, this compound is being investigated as a potential drug candidate. Its interactions with specific molecular targets may lead to therapeutic applications in treating infections and cancer.

Industry

The compound is utilized in the development of new materials with specific properties. Its unique chemical characteristics allow for application in creating advanced materials that can be tailored for particular industrial needs.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses potent antimicrobial properties. The compound's effectiveness against various pathogens suggests its potential use in developing new antimicrobial agents.

Anticancer Potential

Research into the anticancer properties of this compound indicates that it may inhibit the growth of cancer cells through mechanisms related to its structural features. Studies on similar thiazole derivatives have shown significant cytotoxicity against various cancer cell lines.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Antimicrobial Efficacy : A study reported MIC values indicating strong antibacterial effects against multiple strains.
  • Cytotoxicity Assays : In vitro testing revealed that modifications in the thiazole structure could enhance cytotoxicity against specific cancer cell lines.

These findings underscore the compound's potential as a candidate for further research in both antimicrobial and anticancer applications.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorophenyl Isomers and Substituted Aryl Derivatives

Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate (CAS 842113-80-8)
  • Structure : Differs in the fluorine position (2-fluorophenyl vs. 3-fluorophenyl).
  • Molecular weight: $ \text{C}{13}\text{H}{12}\text{FNO}_2\text{S} $ (same as target compound).
Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate
  • Structure : Lacks fluorine, featuring a simple phenyl group at the 2-position.
  • Molecular formula: $ \text{C}{13}\text{H}{13}\text{NO}_2\text{S} $.
  • Synthesis: Prepared via condensation of benzothioamide with ethyl 4-bromo-3-oxobutanoate .
Ethyl 2-[2-(3-fluoro-4-(trifluoromethyl)phenyl)-1,3-thiazol-4-yl]acetate (CAS 317319-21-4)
  • Structure : Contains a trifluoromethyl group at the 4-position of the 3-fluorophenyl ring.
  • Properties: Enhanced lipophilicity due to the trifluoromethyl group ($ \log P $ estimated to increase by ~1.5 units). Molecular formula: $ \text{C}{15}\text{H}{12}\text{F}4\text{NO}2\text{S} $.
  • Applications : Likely explored for CNS-targeted therapies due to improved blood-brain barrier penetration .

Amino-Substituted Thiazole Derivatives

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (CAS not reported)
  • Structure: Features an amino group at the 2-position of the thiazole ring.
  • Properties: The amino group enhances reactivity, making this compound a key intermediate for synthesizing hydrazides and triazole hybrids. Molecular formula: $ \text{C}7\text{H}{10}\text{N}2\text{O}2\text{S} $, molecular weight: 186.23 g/mol .
  • Applications : Widely used in the synthesis of urease inhibitors and antifungal agents .

Sulfonamide and Ureido Derivatives

Ethyl 2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetate (CAS 62557-35-1)
  • Structure : Contains a benzenesulfonamide group at the 2-position.
  • Properties : The sulfonamide group increases polarity, improving water solubility. Molecular formula: $ \text{C}{13}\text{H}{14}\text{N}2\text{O}4\text{S}_2 $, molecular weight: 342.39 g/mol .
  • Biological Activity : Sulfonamide derivatives are often explored for antibacterial and antiviral activities.
Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate
  • Structure : Incorporates a 3-fluorophenyl-ureido group linked via a piperazine-thiazole scaffold.
  • Properties : Molecular weight: 498.2 g/mol ($ \text{C}{24}\text{H}{26}\text{FN}5\text{O}3\text{S} $).

Tabulated Comparison of Key Compounds

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate 3-fluorophenyl $ \text{C}{13}\text{H}{12}\text{FNO}_2\text{S} $ 273.30 Building block for drug discovery
Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate 2-fluorophenyl $ \text{C}{13}\text{H}{12}\text{FNO}_2\text{S} $ 273.30 Steric hindrance effects
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate 2-amino $ \text{C}7\text{H}{10}\text{N}2\text{O}2\text{S} $ 186.23 Intermediate for urease inhibitors
Ethyl 2-(2-(benzenesulfonamido)-thiazol-4-yl)acetate 2-benzenesulfonamido $ \text{C}{13}\text{H}{14}\text{N}2\text{O}4\text{S}_2 $ 342.39 Enhanced solubility, antibacterial

Research Findings and Implications

  • Electronic Effects : Fluorine substituents (meta vs. para) modulate electron density on the thiazole ring, impacting binding to biological targets like enzymes .
  • Biological Activity : Ureido and sulfonamide derivatives show promise in enzyme inhibition, suggesting that the target compound could be optimized for similar applications .

Biological Activity

Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate is a compound characterized by its thiazole ring and fluorophenyl group, which contribute to its potential biological activities. This article explores the compound's biological activity, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H12FNO2S
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 1481554-79-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring can modulate enzyme activity, while the fluorophenyl group enhances binding affinity to biological targets. This dual interaction can lead to various effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains, indicating potent antibacterial activity .

Antimicrobial Efficacy Table

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Pseudomonas aeruginosa0.280.30

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies have shown that compounds with similar thiazole structures possess significant cytotoxic effects against various cancer cell lines.

Case Studies on Anticancer Activity

  • Cytotoxicity Against Jurkat Cells : The compound exhibited a notable IC50 value indicating its ability to inhibit cell proliferation effectively.
  • Mechanism of Action : The anticancer activity is hypothesized to involve apoptosis induction through the modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
  • Fluorophenyl Group : Increases binding affinity and selectivity towards biological targets.

SAR Findings Table

ModificationEffect on Activity
Addition of electron-donating groupsIncreased cytotoxicity
Substitution at position 4 of phenyl ringEnhanced antimicrobial properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate?

  • Methodological Answer : The compound is synthesized via a multi-step protocol. A common approach involves refluxing 3-fluorophenyl-thioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol, followed by ether extraction and purification over anhydrous sodium sulfate . Reaction conditions (e.g., 1-hour reflux) and solvent choice are critical for yield optimization.

Q. How is the compound characterized to confirm its structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are primary tools. For example, 1H^1H NMR confirms the presence of the ethyl ester group (δ ~4.2 ppm, quartet) and fluorophenyl protons (δ ~7.3–7.8 ppm). Microanalysis within 0.4% of theoretical values ensures purity .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : In vitro assays suggest inhibitory effects on enzymes linked to inflammatory pathways and cytotoxicity against cancer cell lines (e.g., IC50_{50} values in micromolar ranges). These studies often use MTT assays or enzymatic inhibition kits, with data normalized to controls .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer : Systematic variation of parameters (temperature, pH, solvent polarity) is key. For instance, highlights that maintaining pH >8 during amidation steps minimizes side reactions. Chromatography (e.g., silica gel column) or recrystallization in ethanol/water mixtures enhances purity .

Q. What computational tools are recommended for analyzing binding conformations with biological targets?

  • Methodological Answer : UCSF Chimera ( ) enables molecular docking and visualization. For example, docking studies with tyrosinase or kinases (as in ) use AutoDock Vina with force fields like AMBER. Energy minimization and RMSD analysis validate binding poses .

Q. How can structural analogs inform structure-activity relationship (SAR) studies?

  • Methodological Answer : Compare analogs with substitutions on the thiazole or fluorophenyl rings. For instance, replacing the 3-fluorophenyl group with 4-chlorophenyl () alters hydrophobicity and binding affinity. Tabulated IC50_{50} values across analogs reveal critical substituents:
Compound ModificationBiological Activity (IC50_{50}, μM)Key Structural Feature
3-Fluorophenyl (target compound)12.5 ± 1.2 (Cancer cell line X)Electron-withdrawing F
4-Chlorophenyl ()8.3 ± 0.9 (Cancer cell line X)Increased lipophilicity
Unsubstituted phenyl ()>50 (Cancer cell line X)Reduced electronic effects

Q. How to resolve contradictions in enzyme inhibition data across studies?

  • Methodological Answer : Cross-validate assays (e.g., fluorescence-based vs. colorimetric) and control for assay-specific variables (pH, cofactors). For example, reports kinase inhibition, while cites inflammatory enzyme targets. Use orthogonal techniques like Surface Plasmon Resonance (SPR) to confirm binding kinetics .

Q. What crystallographic methods are suitable for determining the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL ( ) refines structural parameters. Crystals grown via slow evaporation in ethyl acetate/hexane yield high-resolution data. Hydrogen-bonding networks and π-π stacking interactions are mapped using Olex2 or Mercury .

Data Contradiction Analysis

Q. Why do biological activities vary between similar thiazole derivatives?

  • Methodological Answer : Subtle structural changes (e.g., substituent position, ester vs. amide groups) alter pharmacokinetics. For instance, Ethyl 2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl]acetate () shows stronger cytotoxicity than its 3-fluorophenyl analog due to enhanced membrane permeability. Molecular dynamics simulations (e.g., GROMACS) quantify solvation free energy differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate
Reactant of Route 2
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Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate

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